1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methylsulfanyl group attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione typically involves the acylation of starting pyrimidine compounds. For instance, 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine can be acylated using acetic or propionic anhydrides. The resulting compounds are then transformed upon refluxing in butanol with sodium methoxide as a base, producing pyrido[2,3-d]pyrimidin-5-ones containing an intact methylsulfanyl group .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar acylation and refluxing techniques, ensuring high yield and purity through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide for substitution reactions.
Solvents: Butanol for refluxing reactions.
Major Products:
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Compounds with substituted functional groups replacing the methylsulfanyl group.
Scientific Research Applications
1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate cellular signaling pathways, leading to various biological effects such as antiproliferative and antimicrobial activities .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar structure but different functional groups at specific positions.
Uniqueness: 1-(Methylsulfanyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
49547-75-3 |
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Molecular Formula |
C5H6N2O2S |
Molecular Weight |
158.18 g/mol |
IUPAC Name |
1-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N2O2S/c1-10-7-3-2-4(8)6-5(7)9/h2-3H,1H3,(H,6,8,9) |
InChI Key |
JRAPXXZGXDQSME-UHFFFAOYSA-N |
Canonical SMILES |
CSN1C=CC(=O)NC1=O |
Origin of Product |
United States |
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